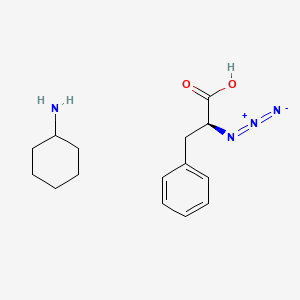

(2S)-2-azido-3-phenylpropanoic acid;cyclohexanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-2-azido-3-phenylpropanoic acid;cyclohexanamine, also known as (2S)-2-azido-3-phenyl-2-propanoyl-cyclohexanamine, is an organic compound with a wide range of applications in scientific research. It is a cyclic amine derivative of the general formula C9H15N3O2, and is composed of an azido group attached to a phenylpropanoic acid and a cyclohexanamine ring. This compound has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of “L-azidophenylalanine CHA salt”, also known as “(2S)-2-azido-3-phenylpropanoic acid;cyclohexanamine”:

Site-Specific Protein Modification

L-azidophenylalanine enables site-specific modification with synthetic modalities to endow proteins and biopolymers with new functionalities. This is particularly useful for creating proteins with novel properties for research or therapeutic purposes .

Signal Transduction Tracking

The compound is used to elucidate site-specific events in red-light sensing phytochromes, making it a valuable tool for understanding signal transduction in biological systems .

Biosynthesis of L-Phenylalanine

It opens the possibility for the biosynthesis of L-phenylalanine from inexpensive aromatic precursors, which could be beneficial for industrial production of this amino acid .

Chemical Intermediates

Cyclohexanamine, a component of the compound, is used in manufacturing chemical intermediates, which are crucial in various chemical synthesis processes .

Insecticide Intermediates

The compound can be used in creating intermediates for insecticides, contributing to the development of new pest control solutions .

Rubber Accelerators

Cyclohexanamine is also employed in producing rubber accelerators, which are essential in the vulcanization process of rubber manufacturing .

Water Treatment Chemicals

It serves as a precursor for water treatment chemicals, playing a role in maintaining clean and safe water supplies .

Corrosion Inhibitors

Lastly, cyclohexanamine is utilized in formulating corrosion inhibitors that protect metals from corrosion, especially in industrial settings .

Wirkmechanismus

Target of Action

L-azidophenylalanine CHA salt, also known as (2S)-2-azido-3-phenylpropanoic acid;cyclohexanamine, is a non-standard amino acid that is used as a bioorthogonal click-chemistry reagent . The primary targets of this compound are proteins, specifically at the sites where the azide group can facilitate ‘click’ reactions to attach diverse chemical groups for protein functionalization .

Mode of Action

The azide group in L-azidophenylalanine CHA salt is unstable in physiological conditions and can be intracellularly reduced to an amine . This reduction hinders the homogeneous functionalization of proteins . A strategy has been developed to selectively restore the azide group in proteins for robust functionalization . This restoration allows the compound to interact with its protein targets and induce changes in their structure and function .

Biochemical Pathways

The incorporation of L-azidophenylalanine CHA salt into proteins expands the chemistry and function of these proteins . It is involved in the shikimate (SHIK) and L-phenylalanine branch pathways . The azide moiety facilitates ‘click’ reactions to attach diverse chemical groups for protein functionalization . This modification endows proteins and biopolymers with new functionalities .

Pharmacokinetics

It is known that the azide moiety is unstable in physiological conditions and can be intracellularly reduced to an amine . This instability may affect the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

The result of the action of L-azidophenylalanine CHA salt is the modification of proteins, which can enhance their functionalities . This modification can lead to the production of genetically encoded biomaterials with broad applications in biotherapeutics, materials science, and biotechnology .

Action Environment

The action of L-azidophenylalanine CHA salt can be influenced by various environmental factors. For instance, the azide moiety is unstable in physiological conditions . Additionally, the intracellular environment can affect the compound’s action, as the azide can be intracellularly reduced to an amine . Understanding these environmental influences is crucial for optimizing the use of this compound in various applications.

Eigenschaften

IUPAC Name |

(2S)-2-azido-3-phenylpropanoic acid;cyclohexanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2.C6H13N/c10-12-11-8(9(13)14)6-7-4-2-1-3-5-7;7-6-4-2-1-3-5-6/h1-5,8H,6H2,(H,13,14);6H,1-5,7H2/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRPIZUAYOTUGK-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C1=CC=C(C=C1)C[C@@H](C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-azidophenylalanine CHA salt | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Azidomethyl)bicyclo[2.2.2]octane](/img/structure/B2946473.png)

![1-(Oxolan-2-ylmethyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2946476.png)

![2-(5-Pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2946478.png)

![3-(4-Chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2946483.png)

![Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B2946485.png)

![[6-(4-Methylpiperazin-1-YL)pyridazin-3-YL]methanamine;2hcl](/img/structure/B2946489.png)

![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2946491.png)

![1-(2-{[(cyclohexylamino)carbonyl]amino}ethyl)-N-isopropyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2946492.png)